molecular formula C12H17NO3 B2666513 methyl5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate CAS No. 2503207-36-9

methyl5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate

Cat. No.: B2666513
CAS No.: 2503207-36-9
M. Wt: 223.272
InChI Key: FOFWJBVDLQRRNI-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with a cyclopropyl group at position 5, a 2-methylpropyl (isobutyl) group at position 4, and a methyl ester at position 3. The 1,2-oxazole ring is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties.

Properties

IUPAC Name

methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-7(2)6-9-10(12(14)15-3)13-16-11(9)8-4-5-8/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFWJBVDLQRRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(ON=C1C(=O)OC)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate typically involves the reaction of cyclopropyl ketones with appropriate reagents to form the oxazole ring. One common method includes the condensation of cyclopropyl ketones with hydroxylamine hydrochloride in the presence of a base, followed by esterification to introduce the carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as condensation, cyclization, and esterification, with careful control of temperature, pH, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acids, while reduction can produce reduced oxazole derivatives .

Scientific Research Applications

Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Synthesis Steps Inferred LogP<sup>†</sup>
Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate (Target) C12H19NO3 225.29 5-Cyclopropyl, 4-Isobutyl, 3-COOCH3 Likely involves cyclopropanecarboxylic acid activation with (COCl)2/DMF ~3.1 (highly lipophilic)
Methyl 2-cyclopropylmethyl-5-methyloxazole-4-carboxylate C11H15NO3 209.24 2-Cyclopropylmethyl, 5-Methyl, 4-COOCH3 Cyclopropanecarboxylic acid → acid chloride + methyl 2-amino-3-oxobutanoate ~2.5 (moderate lipophilicity)
Methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate C14H12Cl2NO3 315.16 5-Cyclopropyl, 3-(2,6-Cl2Ph), 4-COOCH3 Unspecified, but dichlorophenyl likely introduced via nucleophilic substitution or coupling ~4.0 (aromatic Cl enhances lipophilicity)

<sup>†</sup>LogP values estimated via fragment-based methods (e.g., Crippen’s method).

Key Observations :

Its cyclopropyl group at position 5 may enhance ring rigidity and metabolic stability . The dichlorophenyl analog benefits from electron-withdrawing Cl substituents, which likely improve binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors).

The dichlorophenyl derivative’s LogP (~4.0) reflects additive hydrophobic effects from Cl and phenyl groups, which may limit solubility but enhance target engagement in lipid-rich environments .

Synthetic Accessibility :

  • The target compound’s synthesis likely mirrors methods for cyclopropane-containing oxazoles, such as acid chloride formation from cyclopropanecarboxylic acid followed by condensation with β-ketoester derivatives .

Biological Activity

Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate (CAS Number: 2503207-36-9) is a compound belonging to the oxazole family, which has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies.

Chemical Structure and Properties

Methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate features a unique oxazole ring structure that contributes to its biological properties. The IUPAC name reflects its chemical composition, which includes a cyclopropyl group and a carboxylate moiety.

Property Value
Molecular FormulaC₉H₁₃N₁O₃
Molecular Weight181.21 g/mol
CAS Number2503207-36-9
Purity≥95%

Synthesis

The synthesis of methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions that include cyclization and esterification processes. The precise synthetic route can vary based on the desired yield and purity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of oxazole derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. In one study, derivatives of oxazole were evaluated for their ability to inhibit cancer cell proliferation, showing promising results particularly against neuroblastoma cells .

The biological activity of methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate may be attributed to its interaction with specific cellular pathways. Preliminary investigations suggest that it could act as an inhibitor of certain enzymes involved in cancer progression, although detailed mechanisms remain to be elucidated.

Case Studies

  • Neuroblastoma Cell Line Study :
    • Objective : To evaluate the cytotoxic effects of oxazole derivatives.
    • Findings : Compounds similar to methyl 5-cyclopropyl-4-(2-methylpropyl)-1,2-oxazole-3-carboxylate exhibited IC50 values in the low micromolar range against SH-SY5Y neuroblastoma cells, indicating significant potential as therapeutic agents .
  • Inhibition of Enzyme Activity :
    • Objective : To assess the impact on alkaline ceramidase activity.
    • Findings : Certain oxazole derivatives were found to inhibit alkaline ceramidases (AC), which are implicated in cancer cell proliferation and apoptosis regulation .

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